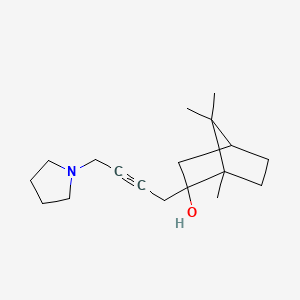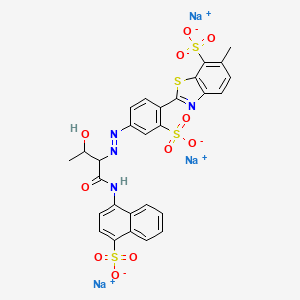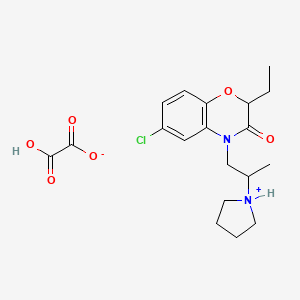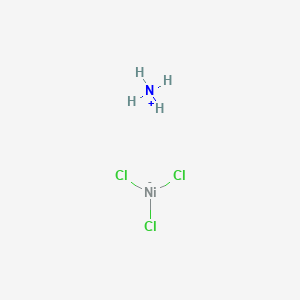
Nickelate(1-), trichloro-, ammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickelate(1-), trichloro-, ammonium, also known as ammonium nickel trichloride, is a chemical compound with the formula Cl3H4NNi. It is a nickel-containing compound that finds applications in various industrial and scientific research fields. This compound is known for its unique properties and reactivity, making it a subject of interest in multiple domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nickelate(1-), trichloro-, ammonium can be synthesized through the reaction of nickel chloride with ammonium chloride under controlled conditions. The reaction typically involves dissolving nickel chloride in water and then adding ammonium chloride to the solution. The mixture is then heated to facilitate the formation of the desired compound. The reaction can be represented as follows:
NiCl2+NH4Cl→NH4NiCl3
Industrial Production Methods
In industrial settings, the production of ammonium nickel trichloride involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality. Industrial production methods often focus on optimizing reaction conditions to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Nickelate(1-), trichloro-, ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel compounds.
Reduction: It can be reduced to lower oxidation state nickel compounds.
Substitution: The chloride ions in the compound can be substituted with other anions or ligands.
Common Reagents and Conditions
Common reagents used in reactions with ammonium nickel trichloride include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(III) compounds, while reduction reactions may produce nickel(I) compounds.
Wissenschaftliche Forschungsanwendungen
Nickelate(1-), trichloro-, ammonium has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other nickel compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in electroplating, as a corrosion inhibitor, and in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of ammonium nickel trichloride involves its interaction with molecular targets and pathways. The compound can interact with proteins and enzymes, affecting their function and activity. In biological systems, it may influence cellular processes by modulating the activity of metal-dependent enzymes and proteins.
Vergleich Mit ähnlichen Verbindungen
Nickelate(1-), trichloro-, ammonium can be compared with other nickel-containing compounds, such as:
Nickel(II) chloride: Similar in composition but lacks the ammonium ion.
Nickel(III) oxide: A higher oxidation state compound with different reactivity.
Nickel(II) sulfate: Another nickel compound with distinct chemical properties.
The uniqueness of ammonium nickel trichloride lies in its specific combination of nickel and ammonium ions, which imparts unique reactivity and properties compared to other nickel compounds.
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique properties and reactivity make it a valuable subject of study in scientific research and industrial applications
Eigenschaften
CAS-Nummer |
24640-21-9 |
|---|---|
Molekularformel |
Cl3H4NNi |
Molekulargewicht |
183.09 g/mol |
IUPAC-Name |
azanium;trichloronickel(1-) |
InChI |
InChI=1S/3ClH.H3N.Ni/h3*1H;1H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
KWJHNBKJKFGGQG-UHFFFAOYSA-L |
Kanonische SMILES |
[NH4+].Cl[Ni-](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


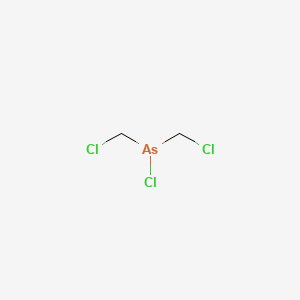
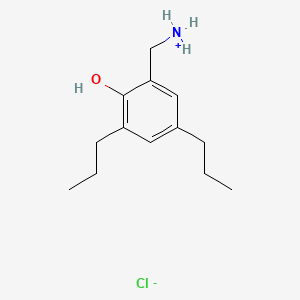

![Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B13760546.png)
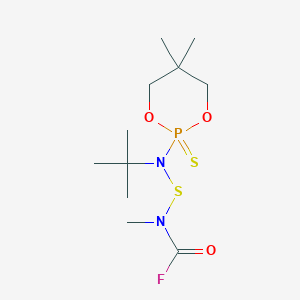
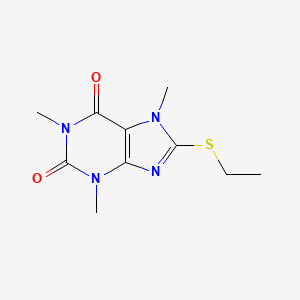
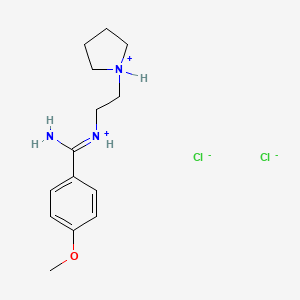
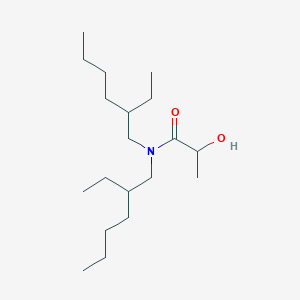

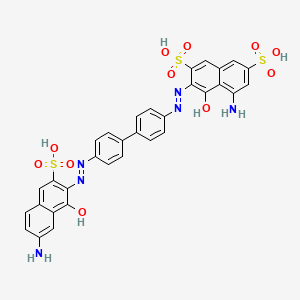
![Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B13760591.png)
